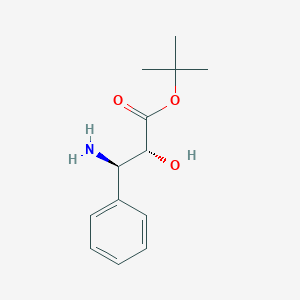

t-Butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "t-Butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate" is a chiral amino acid derivative characterized by the presence of a t-butyl group, an amino group, and a hydroxyl group attached to a phenylpropanoate backbone. This structure suggests potential applications in the synthesis of biologically active molecules or as an intermediate in organic synthesis.

Synthesis Analysis

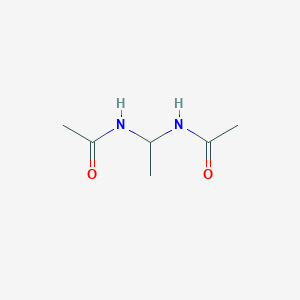

The synthesis of related t-butyl amino acid derivatives has been explored in various studies. For instance, the preparation of N-protected amino acids, which could be structurally related to the compound , can be achieved using 2-phenylisopropyl and t-butyl trichloroacetimidates under mild neutral conditions . Additionally, the stereoselective synthesis of t-butyl 2-amino-2,5-dideoxy-l-lyxo-pentanoate, a compound with a similar t-butyl and amino acid motif, has been reported using a diastereoselective addition reaction mediated by MgBr2 . These methods could potentially be adapted for the synthesis of "t-Butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate."

Molecular Structure Analysis

The molecular structure of compounds similar to "t-Butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate" has been studied using various analytical techniques. For example, the structure of a t-butyl substituted compound was analyzed using NMR and X-ray techniques, revealing that it exists in different forms depending on the state (solution or solid) . This suggests that the compound of interest may also exhibit interesting structural properties that could be studied using similar techniques.

Chemical Reactions Analysis

The reactivity of t-butyl amino acid derivatives can be complex. For instance, the chemistry of ethyl 2-{[t-butoxycarbonyl(methyl)amino]methyl}-3-hydroxy-3-phenylpropionate involves selective aldol condensation and further transformation into different products depending on the stereochemistry . This indicates that "t-Butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate" could also undergo various chemical reactions, which would be worth exploring in detail.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of "t-Butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate" are not directly reported, related compounds provide some insight. For example, the breakdown products of α-Phenyl-N-t-butyl nitrone, which include an N-t-butyl hydroxylamine, have been shown to possess potent biological activity, such as delaying senescence in human lung fibroblasts . This suggests that the compound of interest may also exhibit unique physical and chemical properties that could be beneficial in biomedical applications.

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)11(15)10(14)9-7-5-4-6-8-9/h4-8,10-11,15H,14H2,1-3H3/t10-,11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTDZKKASRJHWGD-GHMZBOCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C(C1=CC=CC=C1)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]([C@@H](C1=CC=CC=C1)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

t-Butyl (2R,3R)-3-amino-2-hydroxy-3-phenylpropanoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Hydroxy-4-methylbenzoyl)amino]-2-methylpropanoic acid](/img/structure/B146494.png)

![(6R,7R)-7-Amino-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B146509.png)